6-O-Desmethyl Donepezil-d5
Overview
Description
6-O-Desmethyl Donepezil-d5 is a deuterium-labeled analogue of 6-O-Desmethyl Donepezil . It is a metabolite of Donepezil, a medication used for the treatment of patients with Alzheimer’s disease . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .
Synthesis Analysis
The synthesis of 6-O-Desmethyl Donepezil-d5 involves the use of high-performance liquid chromatography (HPLC) for the enantioselective determination of donepezil (DPZ), 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl donepezil (6-ODD) in Czapek culture medium .Molecular Structure Analysis
The molecular formula of 6-O-Desmethyl Donepezil-d5 is C23 2H5 H22 N O3 . The molecular weight is 370.50 .Chemical Reactions Analysis
The biotransformation of Donepezil to 6-O-Desmethyl Donepezil-d5 involves dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . In a study, it was found that Donepezil was biotransformed to ®-6-ODD with an enantiomeric excess of 100% .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-O-Desmethyl Donepezil-d5 include a molecular weight of 370.50 and a molecular formula of C23 2H5 H22 N O3 .Scientific Research Applications
Chiral HPLC Analysis in Fungal Biotransformation Studies
6-O-Desmethyl Donepezil (6-ODD) has been studied in the context of chiral high-performance liquid chromatography (HPLC) analysis. Barth et al. (2012) developed an HPLC method for the enantioselective determination of Donepezil and its metabolites, including 6-ODD, in culture mediums for fungal biotransformation studies. This method was essential for understanding how fungi like Beauveria bassiana and Cunninghamella elegans metabolize Donepezil, leading to the formation of metabolites such as 6-ODD (Barth et al., 2012).
Pharmacokinetic Studies in Alzheimer's Disease
Groppa et al. (2016) emphasized the importance of monitoring plasma levels of Donepezil and its metabolites, including 6-ODD, in patients with Alzheimer's Disease. Their research developed a novel HPLC method to track these substances, providing insights into their therapeutic effects and metabolism (Groppa et al., 2016).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Patel et al. (2008) developed a sensitive LC-MS/MS assay for determining Donepezil and 6-ODD in human plasma. This assay is critical for pharmacokinetic studies and understanding the bioavailability and metabolism of Donepezil and its active metabolite 6-ODD in clinical settings (Patel et al., 2008).
Studies on Brain Uptake and Cognitive Impairment
Zhao et al. (2020) investigated the brain uptake of Donepezil and its metabolites, including 6-ODD, in rats. They found that the pharmacokinetics and brain uptake of these compounds were altered in rats with scopolamine-induced cognitive impairment, which has implications for understanding Donepezil's absorption and effectiveness in similar pathological conditions (Zhao et al., 2020).
ESI-MS/MS Bioanalytical Method for Estimation in Human Plasma
Khuroo et al. (2012) developed an ESI-MS/MS bioanalytical method for estimating Donepezil and its metabolites, including 6-ODD, in human plasma. This method provides significant insights into the stability of these metabolites and their minimal conversion in plasma, essential for therapeutic drug monitoring and clinical studies (Khuroo et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRBBQJREIMIEU-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661897 | |
Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Desmethyl Donepezil-d5 | |
CAS RN |
1189443-74-0 | |
Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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